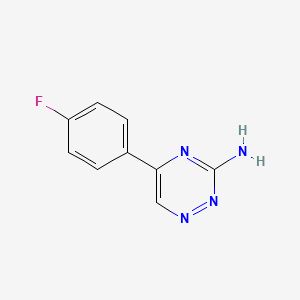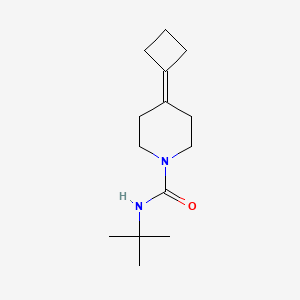![molecular formula C22H24ClN5O2 B2415120 2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-cyclohexylacetamide CAS No. 1105199-95-8](/img/structure/B2415120.png)
2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-cyclohexylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-cyclohexylacetamide is a useful research compound. Its molecular formula is C22H24ClN5O2 and its molecular weight is 425.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer and Antimicrobial Activities
- A study found that compounds incorporating pyridine and pyrazoline, similar to the compound , exhibited significant anticancer activity against various cancer cell lines and also showed promising in vitro antibacterial and antifungal activities (Katariya, Vennapu, & Shah, 2021).
- Another study synthesized derivatives of pyrazolo[3,4-c]pyridazine and evaluated their effects on the central nervous system (Zabska et al., 1998).
- Research on pyrazolo[3,4-d]pyrimidines indicated their potential chemical and pharmacological activities, suggesting their usefulness in drug development (Al-Afaleq & Abubshait, 2001).
Antimicrobial and Anticancer Agents
- Novel pyrazole derivatives with antimicrobial and anticancer properties were synthesized and tested, indicating their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
- A study on quinazolinone derivatives found their potential as anti-inflammatory and analgesic agents (Farag et al., 2012).
Anticonvulsant Activity
- Imidazolyl-N-phenylalkanoic acid amide derivatives were synthesized and tested for anticonvulsant activity, with one compound showing notable effectiveness (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Diverse Biological Activities
- A study reported on the synthesis of isoxazoline, pyrazolo[3,4-d]pyridazine, and other derivatives, emphasizing their antimicrobial, anti-inflammatory, and analgesic activities (Zaki, Sayed, & Elroby, 2016).
Synthesis and Antimicrobial Activities
- Research on the synthesis of Schiff base and fused heterocyclic compounds, including derivatives similar to the specified compound, showed promising antimicrobial activities (Rizk, Awheda, & Smida, 2019).
特性
IUPAC Name |
2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O2/c23-15-5-4-8-17(11-15)28-21-18(12-24-28)20(14-9-10-14)26-27(22(21)30)13-19(29)25-16-6-2-1-3-7-16/h4-5,8,11-12,14,16H,1-3,6-7,9-10,13H2,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYAVRXVPFFKMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC(=CC=C4)Cl)C(=N2)C5CC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2415037.png)
![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)-N-(2-methoxyphenyl)acetamide](/img/structure/B2415039.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4(1H)-pyridinone O-(4-chlorobenzyl)oxime](/img/structure/B2415042.png)
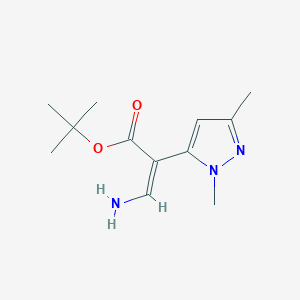
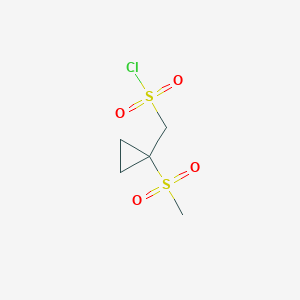


![[6-(2-Ethoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2415054.png)
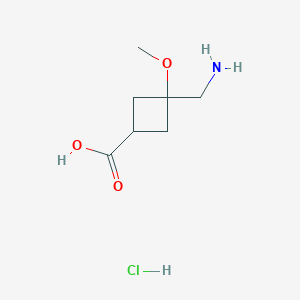

![3-Acetyl-5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan](/img/structure/B2415057.png)
